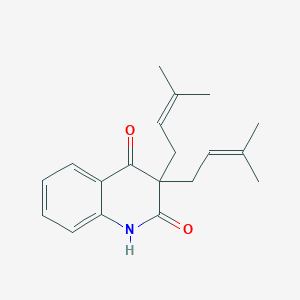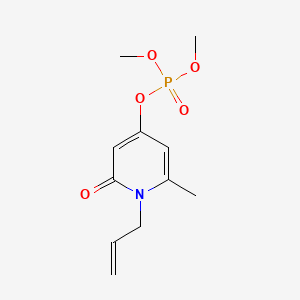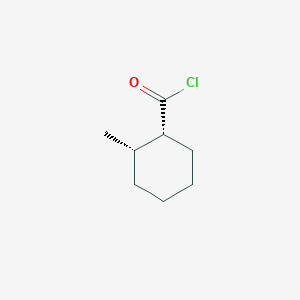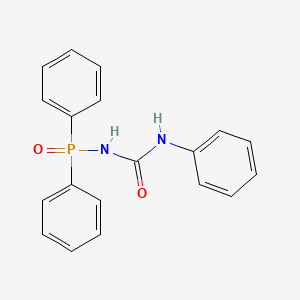![molecular formula C26H30FN3OS B14716876 N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide CAS No. 6911-55-3](/img/structure/B14716876.png)
N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, a benzamide group, and a piperazine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzamide group and the piperazine moiety. Common reagents used in these reactions include ethyl bromide, piperazine, and 2-fluorobenzyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[5-ethyl-3-[(4-methylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide
- N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-chlorophenyl)methyl]thiophen-2-yl]benzamide
Uniqueness
N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
6911-55-3 |
|---|---|
Formule moléculaire |
C26H30FN3OS |
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C26H30FN3OS/c1-3-20-18-22(26(32-20)28-25(31)19-10-6-5-7-11-19)24(21-12-8-9-13-23(21)27)30-16-14-29(4-2)15-17-30/h5-13,18,24H,3-4,14-17H2,1-2H3,(H,28,31) |
Clé InChI |
JIACWQKOZLMSBD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=CC=C3F)N4CCN(CC4)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)











